3,7-Dihydroxy-12-oxocholanoic acid
Overview
Description
3,7-Dihydroxy-12-oxocholanoic acid is an oxo-5beta-cholanic acid . It is a conjugate acid of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate .
Synthesis Analysis
The synthesis of 3,7-Dihydroxy-12-oxocholanoic acid involves the reduction of 3,7-, 3,12- and 3,7,12-oxo derivatives . More detailed information about the synthesis process might be available in specific scientific literature.Molecular Structure Analysis
The molecular formula of 3,7-Dihydroxy-12-oxocholanoic acid is C24H38O5 . It has an average mass of 406.556 Da and a monoisotopic mass of 406.271912 Da . The molecule contains a total of 70 bonds, including 32 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 583.0±50.0 °C at 760 mmHg, and a flash point of 320.4±26.6 °C . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 95 Å2 .Scientific Research Applications
Application: Treatment of Cholesterol Gallstones
Summary:
Cholesterol gallstones are a common medical condition characterized by the formation of solid masses in the gallbladder due to cholesterol precipitation. 12-keto-UDCA serves as a key intermediate in the synthesis of ursodeoxycholic acid (UDCA), a therapeutic agent used for non-surgical treatment of cholesterol gallstones.
Methods of Application:
Researchers have developed a one-step enzymatic route to synthesize 12-keto-UDCA from dehydrocholic acid (DHCA). This process involves the combination of two enzymes: NADPH-dependent 7β-hydroxysteroid dehydrogenase (7-HSDH) and NADH-dependent 3β-hydroxysteroid dehydrogenase (3-HSDH). These enzymes reduce the 3-carbonyl and 7-carbonyl groups of DHCA, resulting in the formation of 12-keto-UDCA .
Results:
Under optimal conditions (10 mM DHCA, pH 6), researchers achieved 99% formation of 12-keto-UDCA with a 91% yield. The stability of the enzymes was evaluated, and no significant loss of activity was observed after 5 days under reaction conditions .
Application: Liver Disease Treatment
Summary:
UDCA, derived from 12-keto-UDCA, has been used to improve liver function in cholestatic diseases. It aids in reducing liver damage and promoting bile flow.
Methods of Application:
UDCA is administered orally as a therapeutic agent. Its mechanism of action involves reducing bile toxicity, enhancing bile secretion, and protecting hepatocytes.
Results:
Clinical studies have shown positive outcomes in patients with cholestatic liver diseases, including primary biliary cirrhosis and primary sclerosing cholangitis .
Application: Colon Cancer Prevention
Summary:
UDCA has potential chemopreventive effects against colon cancer.
Methods of Application:
UDCA is investigated as an adjunct therapy to prevent colon cancer. Its anti-inflammatory and anti-proliferative properties contribute to its potential efficacy.
Results:
Preclinical studies and epidemiological data suggest that UDCA may reduce the risk of colon cancer development. However, further clinical trials are needed to confirm its effectiveness .
Application: Bowel Dysfunction
Summary:
UDCA has been explored for its effects on bowel function.
Methods of Application:
Oral administration of UDCA is studied in patients with bowel dysfunction, including constipation and impaired colonic peristalsis.
Results:
Limited evidence suggests that UDCA may improve bowel motility and alleviate symptoms in certain cases. However, more research is required to establish its role in managing bowel disorders .
properties
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHNUBCEFJLAGN-DMMBONCOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334921 | |
Record name | 12-Ketochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,7-Dihydroxy-12-oxocholanoic acid | |
CAS RN |
2458-08-4 | |
Record name | 12-Ketochenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2458-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002458084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Ketochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-KETOCHENODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MKE33N44O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,7-Dihydroxy-12-oxocholanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000400 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.